2,4-Dimethoxypyrimidine
Overview
Description
2,4-Dimethoxypyrimidine is a chemical compound that is a derivative of the pyrimidine molecule, which is a heterocyclic aromatic organic compound similar to pyridine. The dimethoxy substitution at the 2 and 4 positions indicates the presence of two methoxy functional groups attached to the pyrimidine ring. This compound serves as an intermediate in the synthesis of various pharmaceuticals and organic molecules.
Synthesis Analysis
The synthesis of 2,4-dimethoxypyrimidine derivatives has been explored in several studies. For instance, one study demonstrates the microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which involves the reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone . Another study describes the synthesis of 2-amino-4,6-dimethoxypyrimidine through a nucleophilic addition-elimination reaction (cyclization) starting from diethyl malonate and guanidine nitrate, followed by chlorination and alkoxylation reactions . Additionally, the synthesis of 2-amino-4,6-dimethyl pyrimidine, which is closely related to 2,4-dimethoxypyrimidine, has been reported using guanidine nitrate, acetylacetone, and sodium carbonate .
Molecular Structure Analysis
The molecular and crystal structure of 2,4-dimethoxypyrimidine derivatives has been a subject of interest in several studies. For example, the X-ray crystal structure of a novel tetrathiafulvalene derivative of 2,4-dimethoxypyrimidine has been reported, showcasing the ability of the molecule to form intermolecular hydrogen bonds . The crystal structures of various 2,4-dimethoxypyrimidine complexes have been analyzed, revealing different hydrogen-bonded supramolecular motifs and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactivity of 2,4-dimethoxypyrimidine derivatives includes their ability to participate in multicomponent reactions, as well as their potential to form hydrogen bonds and charge-transfer salts . These properties are crucial for the formation of complex structures and for the compound's utility in pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dimethoxypyrimidine derivatives, such as their spectroscopic, electrochemical, and antiproliferative properties, have been investigated. The antiproliferative activity of certain derivatives against human tumor cell lines has been evaluated, with some showing promising results . The electrochemical properties of these derivatives are also of interest due to their potential applications in materials science .
Scientific Research Applications
Antiproliferative Activity
2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones synthesized using microwave irradiation exhibit notable antiproliferative activity against human tumor cell lines. This synthesis process emphasizes metal-free multicomponent synthesis and green chemistry aspects, which is significant in cancer research. The compounds 4h, 4o, 4q, and 4v specifically demonstrate good antiproliferative activity and drug-likeness properties, indicating potential applications in cancer therapeutics (Patel et al., 2022).
Antibacterial Activity
New 4,6-dimethoxy pyrimidine derivatives have been synthesized and shown to possess antibacterial properties. These compounds were evaluated against various bacterial strains, with some showing comparable activity to standard antibiotics like Penicillin and Erythromycin. This highlights the potential use of 2,4-Dimethoxypyrimidine derivatives in developing new antibacterial agents (Dişli et al., 2013).
Synthesis of Anticancer and Antiviral Agents
The synthesis of 2,4-dimethoxy-5-(3-oxoalkynyl)pyrimidines from 5-ethynyl-2,4-dimethoxypyrimidine, which can be hydrogenated to saturated analogs, has been described. These compounds and their derivatives are of interest as anticancer and antiviral agents, highlighting another crucial application area in pharmaceutical research (Kundu et al., 1990).
Applications in Solar Cells
The impact of 2-amino-4,6-dimethoxypyrimidine on polyvinylidene fluoride/potassium iodide/iodine-based solid polymer electrolytes in dye-sensitized solar cells (DSSC) was studied. The addition of this compound significantly affected the ionic conductivity and power conversion efficiency of the solar cells, indicating its potential use in enhancing solar energy technologies (Sundaramoorthy et al., 2020).
Synthesis and Characterization for Optical Devices
A study on 2-amino-4,6-dimethoxypyrimidinium hydrogen tartrate revealed its potential in fabricating optical limiting and nonlinear optical devices. The research emphasized the crystal's optical transparency and thermal stability, making it suitable for use in optical device fabrication (Era et al., 2021).
Safety And Hazards
Future Directions
The future directions of 2,4-Dimethoxypyrimidine research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a study reported the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones and suggested their potential use in optical device fabrication .
Relevant Papers Several papers have been published on 2,4-Dimethoxypyrimidine. For example, a paper reported the microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones . Another paper discussed the synthesis of 4,6-dimethylpyrimidine 2 .
properties
IUPAC Name |
2,4-dimethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVRHVMWBKFGLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189017 | |
Record name | 2,4-Dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxypyrimidine | |
CAS RN |
3551-55-1 | |
Record name | 2,4-Dimethoxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003551551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIMETHOXYPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980K6DH82B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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